L-Arabinose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Codonopsis pilosula, Poa huecu, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

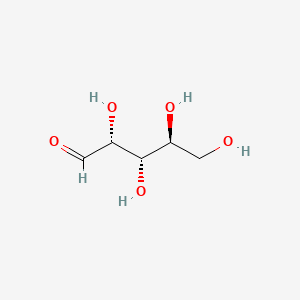

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-HWQSCIPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | L-Arabinopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-72-9 | |

| Record name | L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-arabinopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Biochemical Journey of L-Arabinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinose, a pentose (B10789219) sugar with the chemical formula C₅H₁₀O₅, holds a unique position in the landscape of biochemistry. Unlike the more common D-sugars that dominate biological systems, this compound is one of the few L-sugars found abundantly in nature, primarily as a component of complex plant polysaccharides. Its discovery and the subsequent elucidation of its metabolic pathways and regulatory networks have provided fundamental insights into carbohydrate chemistry, enzymology, and gene regulation. This technical guide offers an in-depth exploration of the history of this compound in biochemistry, detailing key experiments, presenting quantitative data, and providing protocols for its study.

Discovery and Early History

The story of this compound begins in the 19th century with the investigation of natural plant gums. While the exact first observation is subject to some historical ambiguity, it is widely cited that this compound was first isolated from gum arabic, the hardened sap of the acacia tree.[1] This discovery marked the identification of a new monosaccharide and, importantly, one that exhibited optical rotation opposite to the more familiar glucose, hence its designation in the "L" series.

Early biochemical research focused on characterizing the physical and chemical properties of this novel sugar. It was established that this compound is a white, crystalline powder with a sweetness approximately half that of sucrose.[2] It is highly soluble in water and stable under acidic and thermal conditions.[3] These initial studies laid the groundwork for understanding its structure and its role as a constituent of major plant biopolymers like hemicellulose and pectin.[1][4] Free this compound is rarely found in nature; it is almost always linked within these complex polysaccharides.[5]

Isolation and Purification of this compound from Natural Sources

Historically and in modern industrial processes, the primary method for obtaining this compound involves the hydrolysis of arabinose-rich plant materials.

Acid Hydrolysis of Gum Arabic

One of the earliest and most straightforward methods for isolating this compound is the acid hydrolysis of gum arabic. This process breaks the glycosidic bonds within the complex polysaccharides, releasing the constituent monosaccharides.

Experimental Protocol: Acid Hydrolysis of Gum Arabic [3][6]

-

Dissolution: Dissolve 50 g of gum arabic in 350 mL of deionized water by heating to 90°C with stirring.

-

Acidification: Prepare a 10% (w/v) sulfuric acid solution. In a continuous flow reactor or a batch reactor, mix the gum arabic solution with the sulfuric acid solution to achieve a final acid concentration of approximately 0.1 M.

-

Hydrolysis: Maintain the reaction mixture at 100°C for 90 minutes. This will yield a hydrolysate containing this compound, D-galactose, L-rhamnose, and D-glucuronic acid.

-

Neutralization: Cool the hydrolysate and neutralize it to pH 7.0 by the slow addition of a 50% (w/v) barium hydroxide (B78521) solution. This will precipitate barium sulfate (B86663).

-

Filtration: Remove the barium sulfate precipitate by centrifugation or filtration.

-

Decolorization: Pass the clarified hydrolysate through a column packed with activated carbon to remove colored impurities.

-

Selective Fermentation (Optional): To remove other fermentable sugars like D-galactose and D-glucose, inoculate the hydrolysate with a specific yeast strain (e.g., Saccharomyces cerevisiae) that can metabolize these sugars but not this compound.

-

Concentration and Crystallization: Concentrate the solution under vacuum. Add absolute ethanol (B145695) to the concentrated syrup (a common ratio is 1 part syrup to 8 parts ethanol) to induce crystallization of this compound.[3]

-

Recrystallization: For higher purity, the crude this compound crystals can be redissolved in a minimal amount of hot water and recrystallized by the addition of ethanol.[3]

Enzymatic Hydrolysis of Hemicellulose

A more specific and milder approach to this compound production is the enzymatic hydrolysis of hemicellulose from sources like corn cobs, wheat bran, or sugar beet pulp.[2][7] This method utilizes a cocktail of enzymes, including xylanases and arabinofuranosidases, to selectively cleave the polysaccharide backbone and release this compound.

Experimental Protocol: Enzymatic Hydrolysis of Sugar Beet Pulp [7]

-

Pre-treatment: Suspend sugar beet pulp in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0).

-

Enzymatic Digestion: Add a commercially available or crude preparation of hemicellulases (containing xylanase and α-L-arabinofuranosidase activity) to the pulp suspension. Incubate at the optimal temperature for the enzyme cocktail (typically 40-50°C) for 24-48 hours with gentle agitation.

-

Enzyme Inactivation and Clarification: Heat the mixture to 95-100°C for 10 minutes to inactivate the enzymes. Centrifuge or filter the mixture to remove the solid residue.

-

Purification: The resulting hydrolysate, rich in this compound and other sugars, can be purified using the methods described above (decolorization, selective fermentation, and crystallization).

Data Presentation: Yields and Properties of this compound

| Parameter | Value | Source Material | Method | Reference |

| Yield | ~15.6% | Gum Arabic | Acid Hydrolysis, Yeast Fermentation, Crystallization | [2] |

| 9.6% (based on dry mass) | Corn Seed-Coat | Acid Hydrolysis, Yeast Fermentation, Crystallization | [8] | |

| Purity | >97.5% | Gum Arabic | Acid Hydrolysis and Recrystallization | [2] |

| Specific Rotation ([α]D) | +104.5° (c=5, H₂O) | Commercial Standard | Polarimetry | N/A |

| Melting Point | 158-160 °C | Commercial Standard | Melting Point Apparatus | [3] |

The this compound Metabolic Pathway

The biochemical significance of this compound was greatly illuminated by the discovery of its metabolic pathway in bacteria, particularly in Escherichia coli. This pathway, encoded by the araBAD operon, converts this compound into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[9]

The three key enzymes in this pathway are:

-

This compound isomerase (AraA): Catalyzes the isomerization of this compound to L-ribulose.

-

L-ribulokinase (AraB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Enzymatic Assays for the araBAD Pathway

Experimental Protocol: this compound Isomerase (AraA) Activity Assay [1][10]

This is a colorimetric assay based on the cysteine-carbazole-sulfuric acid method, which detects the ketose product (L-ribulose).

-

Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

-

50 mM this compound

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM MnCl₂

-

A suitable amount of purified AraA or cell lysate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.

-

Color Development:

-

To 0.2 mL of the reaction mixture, add 0.2 mL of 0.15% (w/v) cysteine hydrochloride.

-

Add 1.2 mL of 70% (v/v) sulfuric acid and mix well.

-

Add 0.04 mL of 0.12% (w/v) carbazole (B46965) in ethanol and mix.

-

Incubate at 37°C for 20 minutes to allow color development.

-

-

Quantification: Measure the absorbance at 560 nm. The amount of L-ribulose produced is determined by comparison to a standard curve prepared with known concentrations of L-ribulose.

Experimental Protocol: L-ribulokinase (AraB) Coupled Enzyme Assay [11]

The activity of L-ribulokinase is measured by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM phosphoenolpyruvate

-

0.2 mM NADH

-

5 units of pyruvate kinase

-

10 units of lactate dehydrogenase

-

2 mM ATP

-

A suitable amount of purified AraB or cell lysate.

-

-

Initiation and Measurement: Start the reaction by adding 5 mM L-ribulose. Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.

-

Calculation: The rate of ADP formation (and thus AraB activity) is calculated from the rate of change in absorbance using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental Protocol: L-ribulose-5-phosphate 4-epimerase (AraD) Assay

The activity of AraD can be measured in the reverse direction by monitoring the formation of L-ribulose-5-phosphate from D-xylulose-5-phosphate, coupled to the L-ribulokinase reaction. Alternatively, a direct assay involves quantifying the interconversion of the two pentose phosphates by HPLC. A simpler coupled assay is as follows:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM D-xylulose-5-phosphate

-

A suitable amount of purified AraD or cell lysate.

-

-

Incubation: Incubate at 37°C for a defined period.

-

Termination and Analysis: Stop the reaction by heat inactivation. The amount of L-ribulose-5-phosphate formed can be quantified using a specific assay or by HPLC analysis.

Data Presentation: Kinetic Parameters of araBAD Enzymes

| Enzyme | Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference |

| This compound isomerase (AraA) | Klebsiella pneumoniae | This compound | 33.0 | 12.5 | N/A |

| Bacillus coagulans | This compound | 45.7 | 4.3 | [10] | |

| L-ribulokinase (AraB) | Clostridium acetobutylicum | L-ribulose | 0.96 | N/A (k_cat = 41 s⁻¹) | [11] |

| Escherichia coli | L-ribulose | 0.14 | N/A | [11] | |

| L-ribulose-5-phosphate 4-epimerase (AraD) | Aerobacter aerogenes | L-ribulose-5-P | N/A | 70 | [12] |

The this compound Operon: A Paradigm of Gene Regulation

The study of the this compound operon (ara) in E. coli has been instrumental in shaping our understanding of both positive and negative gene regulation. The operon consists of the structural genes araB, araA, and araD, a promoter region (P_BAD), and regulatory sites. The expression of the araBAD genes is elegantly controlled by the AraC protein, which acts as both a repressor and an activator depending on the presence of this compound.

-

In the absence of this compound: The AraC protein forms a dimer that binds to two operator sites, araO₂ and araI₁, causing the DNA to loop. This loop conformation prevents RNA polymerase from binding to the promoter, thus repressing transcription.

-

In the presence of this compound: this compound binds to AraC, inducing a conformational change. This altered AraC dimer now preferentially binds to two adjacent initiator sites, araI₁ and araI₂. This binding, in conjunction with the binding of the catabolite activator protein (CAP) complexed with cyclic AMP (cAMP), recruits RNA polymerase to the promoter, leading to robust transcription of the araBAD genes.

Visualizations

This compound Metabolic Pathway

Caption: The metabolic pathway of this compound in E. coli.

Regulation of the this compound Operon

Caption: Dual regulation of the araBAD operon by the AraC protein.

Experimental Workflow: From Isolation to Enzymatic Characterization

Caption: A generalized workflow for the study of this compound.

Conclusion

The journey of this compound from its initial isolation from a natural gum to its central role in a classic model of gene regulation highlights a fascinating chapter in the history of biochemistry. The methodologies developed for its isolation, purification, and enzymatic analysis have not only provided a deeper understanding of this particular pentose but have also contributed to the broader field of carbohydrate chemistry and molecular biology. For researchers and drug development professionals, the unique properties of this compound and the intricate control of its metabolic pathway continue to offer opportunities for innovation, from its use as a functional food ingredient to its application in synthetic biology and as a tool for studying gene expression.

References

- 1. This compound Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of arabinose and galactose from industrial sidestreams in high yield and purity :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Page loading... [guidechem.com]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. Preparation of Crystalline this compound from Corn Seed-coat Acid Hydrolysis Fermented by Specific Yeast [spkx.net.cn]

- 9. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

- 10. Characterization of an this compound isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribulokinase and Transcriptional Regulation of Arabinose Metabolism in Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

L-Arabinose: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

L-Arabinose, a naturally occurring pentose (B10789219) sugar, has garnered significant attention in various research fields, including molecular biology, microbiology, and drug development. Its unique metabolic pathways and its role as an inducer of gene expression in specific systems make it a valuable tool for scientific investigation. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its use, and visualizations of key biological pathways and experimental workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research. The following tables summarize key quantitative data for this monosaccharide.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or colorless crystals | [1][2][3] |

| Melting Point | 160-163 °C | [1][3][4] |

| Density | 1.585 g/cm³ (at 20 °C) | [5] |

| pKa | 12.26 ± 0.70 (Predicted) | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | References |

| Water | 834 g/L | 25 °C | [5] |

| 100 mg/mL | Not Specified | [3] | |

| Highly soluble | Not Specified | [6] | |

| Glycerol | Soluble | Room Temperature | [2] |

| Methanol | Slightly soluble | Not Specified | [1] |

| Ethanol | Slightly soluble | Not Specified | [7] |

| Ether | Insoluble | Room Temperature | [2][7] |

Table 3: Optical Properties of this compound

| Property | Value | Conditions | References |

| Specific Rotation [α] | +103° | c=5, H₂O | [1] |

| +102° to +106° | c=10% in H₂O | [4] | |

| +190.6° → +104.5° (mutarotation) | c=4, H₂O | [1] |

Key Biological Roles and Research Applications

This compound plays a crucial role in various biological processes and is widely utilized in research for several key applications:

-

Microbial Metabolism: this compound serves as a carbon source for many bacteria.[4] The metabolic pathway for this compound utilization, encoded by the ara operon in E. coli, is a classic model system for studying gene regulation.[5][8]

-

Molecular Biology: The this compound inducible promoter system (PBAD) is a powerful tool for controlling gene expression in bacteria.[9] By adding this compound to the culture medium, researchers can induce the expression of a target gene cloned downstream of the PBAD promoter.[2][3]

-

Drug Development: this compound has been shown to selectively inhibit the intestinal enzyme sucrase in an uncompetitive manner.[3][10] This property makes it a subject of interest for its potential to suppress the glycemic response after sucrose (B13894) ingestion.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a sample.

Materials:

-

HPLC system with a Refractive Index (RI) detector

-

Amino-based column (e.g., COL–AMINO 150 x 4.6 mm)[11]

-

Mobile Phase: Acetonitrile:Water (75:25, v/v)[11]

-

This compound standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Centrifuge the sample to pellet any insoluble material. Filter the supernatant through a 0.22 µm syringe filter before injection.[11]

-

HPLC Analysis:

-

Set the column temperature to 35°C.[11]

-

Set the mobile phase flow rate to 1.0 mL/min.[11]

-

Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the HPLC column.

-

Detect the eluted this compound using the RI detector. The retention time for this compound under these conditions is approximately 4.7 minutes.[11]

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: this compound Induced Protein Expression in E. coli

This protocol describes the induction of protein expression using the PBAD promoter system.

Materials:

-

E. coli strain carrying the expression plasmid with the gene of interest under the PBAD promoter (e.g., BL21(DE3) or TOP10).[2][3]

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic for plasmid selection

-

This compound stock solution (e.g., 20% w/v, filter-sterilized)

-

Incubator shaker

Procedure:

-

Inoculation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli strain.[3]

-

Growth: Grow the culture overnight at 37°C with shaking (220 RPM).[3]

-

Sub-culturing: The next day, dilute the overnight culture into a fresh volume of LB medium with antibiotic to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

-

Growth to Mid-log Phase: Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.5-0.6.[2][3]

-

Induction: Add this compound to the culture to a final concentration typically ranging from 0.002% to 0.2% (w/v).[12] The optimal concentration should be determined empirically for each protein.

-

Expression: Continue to incubate the culture for a set period (e.g., 4 hours to overnight) at a suitable temperature for protein expression (this may need to be optimized, e.g., 18-37°C).[2][3]

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein extraction and purification.

Protocol 3: In Vitro Sucrase Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on sucrase activity.

Materials:

-

Source of sucrase (e.g., rat intestinal acetone (B3395972) powder, Caco-2 cell lysate)[10][13]

-

Sucrose solution (substrate)

-

This compound solution (inhibitor)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Method for quantifying glucose (e.g., glucose oxidase assay kit)

-

Water bath or incubator

Procedure:

-

Enzyme Preparation: Prepare a homogenate of the sucrase source in the phosphate buffer.

-

Assay Setup: In a microcentrifuge tube, combine the enzyme preparation, this compound solution at various concentrations, and the phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the sucrose solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[13][14]

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[14]

-

Glucose Quantification: Centrifuge the samples to pellet any precipitate. Measure the amount of glucose produced in the supernatant using a suitable glucose quantification method.

-

Data Analysis: Calculate the percentage of sucrase inhibition for each this compound concentration compared to a control reaction without the inhibitor. The inhibitory kinetics (e.g., Ki value) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involving this compound can significantly aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

This compound Metabolic Pathway in Bacteria

This compound is metabolized through a series of enzymatic steps, ultimately feeding into the pentose phosphate pathway.

Caption: Bacterial metabolic pathway of this compound.

Regulation of the araBAD Operon in E. coli

The expression of the araBAD operon is tightly controlled by the AraC protein and the presence or absence of this compound and glucose.

Caption: Regulation of the E. coli araBAD operon.

Experimental Workflow for this compound Induced Protein Expression

This workflow outlines the key steps for producing a recombinant protein using the this compound induction system.

Caption: Workflow for induced protein expression.

Logical Workflow for an Enzyme Inhibition Study

This diagram illustrates the decision-making process and steps involved in studying enzyme inhibition by this compound.

Caption: Workflow for enzyme inhibition analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. biologywala.com [biologywala.com]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. This compound operon - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound selectively inhibits intestinal sucrase in an uncompetitive manner and suppresses glycemic response after sucrose ingestion in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agronomy.emu.ee [agronomy.emu.ee]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. The effects of this compound on intestinal sucrase activity: dose-response studies in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

The L-Arabinose Metabolic Pathway in Escherichia coli: A Technical Guide

Abstract

The L-arabinose utilization system in Escherichia coli is a paradigm of genetic regulation and metabolic engineering. This technical guide provides an in-depth examination of the core metabolic pathway, the sophisticated transport mechanisms, and the dual-function regulatory control exerted by the AraC protein. We present a consolidation of key quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the system's architecture to serve as a comprehensive resource for researchers in molecular biology, microbiology, and drug development.

Introduction

The ability of Escherichia coli to metabolize a variety of carbon sources is a testament to its adaptive evolutionary prowess. Among these, the catabolism of the five-carbon sugar this compound is controlled by a tightly regulated set of genes known as the ara operon. This system is a classic model for understanding both positive and negative gene regulation, mediated by the versatile AraC regulatory protein. A thorough understanding of this pathway is not only fundamental to microbial physiology but also provides a powerful toolkit for synthetic biology and biotechnology, particularly for the fine-tuned expression of recombinant proteins. This guide will dissect the molecular components of the this compound pathway, from transport into the cell to its entry into the pentose (B10789219) phosphate (B84403) pathway, with a focus on the quantitative and mechanistic details that are critical for advanced research and application.

This compound Transport: A Two-Tiered System

E. coli employs two distinct transport systems to internalize this compound from the environment, ensuring efficient uptake across varying substrate concentrations.

-

High-Affinity Transport (AraFGH): This is an ATP-binding cassette (ABC) transporter system. AraF is a periplasmic binding protein with a high affinity for this compound, which delivers the sugar to the membrane-bound components, AraG (the ATP-binding protein) and AraH (the transmembrane protein), for translocation into the cytoplasm.[1][2]

-

Low-Affinity Transport (AraE): This system consists of a single membrane protein, AraE, which functions as a proton symporter. It utilizes the proton motive force to drive this compound uptake and is the favored mechanism when this compound is abundant in the environment.[1]

Both transport systems are under the regulatory control of the AraC protein, ensuring their expression is induced in the presence of this compound.

The Core Metabolic Pathway

Once inside the cell, this compound is converted into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway, through the action of three enzymes encoded by the araBAD operon.[3]

-

Isomerization: this compound is converted to L-ribulose by This compound isomerase , the product of the araA gene.[3]

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase , the product of the araB gene. This reaction consumes one molecule of ATP.[3]

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase , encoded by the araD gene, catalyzes the conversion of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[3]

// Nodes for molecules L_arabinose_ext [label="this compound (extracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; L_arabinose_int [label="this compound (intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; L_ribulose [label="L-Ribulose", fillcolor="#FFFFFF", fontcolor="#202124"]; L_ribulose_5P [label="L-Ribulose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; D_xylulose_5P [label="D-Xylulose-5-Phosphate", fillcolor="#FFFFFF", fontcolor="#202124"]; PPP [label="Pentose Phosphate Pathway", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Nodes for enzymes and transporters transporter [label="AraE / AraFGH\n(Transporters)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; AraA [label="AraA\n(this compound isomerase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AraB [label="AraB\n(Ribulokinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AraD [label="AraD\n(L-ribulose-5-phosphate\n4-epimerase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing the pathway L_arabinose_ext -> transporter [label="Uptake"]; transporter -> L_arabinose_int; L_arabinose_int -> AraA; AraA -> L_ribulose [dir=none]; L_ribulose -> AraB; AraB -> L_ribulose_5P [dir=none]; L_ribulose_5P -> AraD; AraD -> D_xylulose_5P [dir=none]; D_xylulose_5P -> PPP;

// ATP to ADP for AraB ATP [label="ATP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP -> AraB [arrowhead=none]; AraB -> ADP; } Caption: The metabolic conversion of this compound to D-xylulose-5-phosphate.

Regulation of the ara Operon: The AraC Protein Switch

The expression of the genes involved in this compound transport and metabolism is exquisitely controlled by the AraC protein, which acts as both a repressor and an activator. This dual functionality depends on the presence of this compound and involves the formation of a DNA loop. The regulatory region of the araBAD operon contains several key binding sites:

-

araI1 and araI2: Inducer sites adjacent to the araBAD promoter (PBAD).

-

araO1: An operator site that overlaps with the promoter of the araC gene (PC).

-

araO2: A distal operator site located upstream of the araI sites.

-

CAP site: A binding site for the catabolite activator protein (CAP), which mediates global glucose repression.

In the absence of this compound: A dimer of AraC binds to araO2 and araI1, causing the intervening DNA to form a loop. This loop physically blocks RNA polymerase from accessing the PBAD promoter, thus repressing transcription of the araBAD genes.[3]

In the presence of this compound: this compound binds to AraC, inducing a conformational change in the protein. This change shifts the binding preference of the AraC dimer from araO2 and araI1 to the adjacent inducer sites, araI1 and araI2.[3] This breaks the DNA loop and, in conjunction with the binding of the CAP-cAMP complex (when glucose is absent), recruits RNA polymerase to the PBAD promoter, leading to robust transcription of araBAD.[3]

AraC also autoregulates its own expression by binding to araO1, repressing transcription from the PC promoter at high concentrations.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound metabolic pathway in E. coli. These values are compiled from various studies and can be influenced by experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme (Gene) | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| This compound isomerase (AraA) | This compound | 77 | - | [4] |

| Ribulokinase (AraB) | L-ribulose | 0.14 | - | [5] |

| Ribulokinase (AraB) | MgATP (with L-ribulose) | 0.02 | - | [5] |

| L-ribulose-5-phosphate 4-epimerase (AraD) | L-ribulose-5-phosphate | - | 10.6 - 20.4 | [6] |

Table 2: AraC Protein Binding Affinities

| Interacting Molecules | Relative Affinity | Condition | Reference(s) |

| AraC to araI1 | ~1000 | - | [1][7] |

| AraC to araO2 | ~100 | - | [1][7] |

| AraC to araI2 | ~10 | - | [1][7] |

| AraC to DNA (araI and araO1 sites) | High | With this compound | [8] |

| AraC to DNA (araI and araO1 sites) | Reduced 40-fold | With D-fucose (anti-inducer) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

This compound Isomerase (AraA) Activity Assay (Colorimetric)

This assay is based on the cysteine-carbazole-sulfuric acid method, which detects the ketose (L-ribulose) produced from the aldose (this compound).

Reagents:

-

Enzyme Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Solution: 200 mM this compound in Enzyme Buffer.

-

Enzyme Preparation: Purified AraA or cell lysate containing overexpressed AraA, diluted in Enzyme Buffer.

-

Cysteine Reagent: 1.5 mg/mL L-cysteine hydrochloride in deionized water (prepare fresh).

-

Carbazole (B46965) Reagent: 0.12% (w/v) carbazole in absolute ethanol.

-

Sulfuric Acid Reagent: 75% (v/v) sulfuric acid in deionized water.

-

Stopping Reagent: 1 M HCl.

Procedure:

-

Prepare a reaction mixture containing 400 µL of Enzyme Buffer and 500 µL of Substrate Solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the Enzyme Preparation.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of Stopping Reagent.

-

For the colorimetric detection, take 200 µL of the stopped reaction mixture.

-

Add 100 µL of Cysteine Reagent and mix.

-

Add 3 mL of Sulfuric Acid Reagent and mix vigorously.

-

Add 100 µL of Carbazole Reagent and mix.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 560 nm.

-

Create a standard curve using known concentrations of L-ribulose to quantify the amount of product formed.

Ribulokinase (AraB) Activity Assay (Coupled Enzyme Assay)

This assay couples the production of ADP by ribulokinase to the oxidation of NADH, which can be monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2.

-

Substrate Mix: 50 mM L-ribulose, 10 mM ATP in Assay Buffer.

-

Coupling Enzyme Mix: In Assay Buffer, add pyruvate (B1213749) kinase (PK, ~10 units/mL), lactate (B86563) dehydrogenase (LDH, ~15 units/mL), 5 mM phosphoenolpyruvate (B93156) (PEP), and 0.3 mM NADH.

-

Enzyme Preparation: Purified AraB or cell lysate containing overexpressed AraB, diluted in Assay Buffer.

Procedure:

-

In a quartz cuvette, combine 500 µL of Assay Buffer, 200 µL of Substrate Mix, and 200 µL of Coupling Enzyme Mix.

-

Equilibrate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the Enzyme Preparation and mix by inversion.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the activity of ribulokinase. Calculate the activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Electrophoretic Mobility Shift Assay (EMSA) for AraC-DNA Binding

EMSA is used to detect the binding of AraC to its target DNA sequences (araI, araO1, araO2).

Reagents:

-

DNA Probe: A short (30-60 bp) double-stranded DNA fragment containing the AraC binding site, end-labeled with 32P or a fluorescent dye.

-

Binding Buffer (10X): 200 mM HEPES-KOH pH 8.0, 50 mM MgCl2, 10 mM EDTA, 1 M KCl, 10 mM DTT, 50% glycerol (B35011).

-

AraC Protein: Purified AraC protein.

-

Inducer/Anti-inducer: 100 mM this compound or 100 mM D-fucose.

-

Non-specific Competitor DNA: Poly(dI-dC).

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water.

-

Gel: 5% native polyacrylamide gel in 0.5X TBE buffer.

Procedure:

-

Prepare binding reactions in a final volume of 20 µL. To a microfuge tube, add:

-

2 µL of 10X Binding Buffer.

-

1 µL of labeled DNA probe (~20,000 cpm or ~0.1-0.5 ng).

-

1 µL of Poly(dI-dC) (1 µg/µL).

-

Varying amounts of purified AraC protein.

-

If testing induction, add 2 µL of this compound or D-fucose solution.

-

Nuclease-free water to 20 µL.

-

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Add 4 µL of 6X Loading Dye to each reaction.

-

Load the samples onto a pre-run 5% native polyacrylamide gel.

-

Run the gel at 150-200V in 0.5X TBE buffer at 4°C until the bromophenol blue has migrated approximately two-thirds of the way down the gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA. A "shift" in the migration of the probe indicates DNA-protein complex formation.

Conclusion

The this compound metabolic pathway in Escherichia coli remains a cornerstone of molecular biology education and a versatile tool in biotechnology. Its intricate regulatory network, centered on the dual-function AraC protein, provides a rich system for studying gene expression, protein-DNA interactions, and metabolic flux. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research into this elegant biological system, aiding in the development of novel biotechnological applications and a deeper understanding of microbial metabolic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound operon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity and kinetic mechanism of Escherichia coli ribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. static.igem.org [static.igem.org]

- 8. Regulation of the Escherichia coli this compound operon studied by gel electrophoresis DNA binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the L-Arabinose Catabolic Pathway in Bacteria: A Technical Guide

Abstract

The L-arabinose catabolic pathway in bacteria, particularly in the model organism Escherichia coli, represents one of the most thoroughly characterized genetic regulatory circuits. This system is distinguished by the dual-function regulator, AraC, which acts as both a repressor and an activator to control the expression of genes responsible for the transport and metabolism of this compound. This technical guide provides an in-depth examination of the core components of this pathway, including the catabolic enzymes, transport systems, and the intricate regulatory network governed by the AraC protein. We present summarized quantitative data, detailed experimental protocols for key investigative assays, and visual diagrams of the metabolic and signaling pathways to offer a comprehensive resource for researchers in molecular biology, microbiology, and drug development.

Introduction

This compound, a five-carbon sugar, is a significant component of plant hemicellulose and pectin. Many bacteria have evolved sophisticated systems to utilize this compound as a carbon and energy source. The archetypal this compound utilization system is found in Escherichia coli and is encoded by the ara operon.[1][2] This system is a paradigm for understanding gene regulation, featuring both positive and negative control mechanisms mediated by a single regulatory protein, AraC.[1] The structural genes, araB, araA, and araD, are transcribed as a single polycistronic mRNA and encode the enzymes that convert this compound into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[2][3] The tight, tunable control of the araBAD promoter has also made it a valuable tool in biotechnology for the controlled expression of recombinant proteins.[2][4] This guide will dissect the molecular components, regulatory logic, and experimental methodologies used to elucidate this elegant biological system.

The this compound Catabolic Pathway

The catabolism of this compound in E. coli is a phosphorylative pathway that proceeds in three enzymatic steps following its transport into the cell.

This compound Transport

E. coli possesses two primary transport systems for this compound, each with different affinities and capacities, allowing the cell to efficiently scavenge the sugar across a wide range of concentrations.[5]

-

High-Affinity ABC Transporter (araFGH): This system has a high affinity for this compound and is composed of a periplasmic binding protein (AraF), a membrane-spanning protein (AraH), and an ATP-binding component (AraG).[6]

-

Low-Affinity H+ Symporter (araE): This transporter has a lower affinity but a higher capacity for this compound transport and utilizes the proton motive force.[5][6]

Enzymatic Conversion

Once inside the cell, this compound is converted to D-xylulose-5-phosphate through the sequential action of three enzymes encoded by the araBAD operon.[2]

-

This compound isomerase (araA): Catalyzes the isomerization of this compound to L-ribulose.[2]

-

Ribulokinase (araB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate.[2]

-

L-ribulose-5-phosphate 4-epimerase (araD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.[2][7]

The final product, D-xylulose-5-phosphate, enters the central metabolic pentose phosphate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound operon - Wikipedia [en.wikipedia.org]

- 3. Differential Selectivity of the Escherichia coli Cell Membrane Shifts the Equilibrium for the Enzyme-Catalyzed Isomerization of Galactose to Tagatose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatable Arabinose-Inducible Gene Expression System with Consistent Control in All Cells of a Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Functional domains of the AraC protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-ribulose-5-phosphate 4-epimerase - Wikipedia [en.wikipedia.org]

The Pivotal Role of L-Arabinose in Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinose, a pentose (B10789219) sugar, is a crucial component of the plant cell wall, profoundly influencing its architecture, integrity, and functional dynamics. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in the biosynthesis of plant cell walls. It details the metabolic pathways of this compound, its incorporation into key structural polymers, and the functional implications for plant development and interaction with the environment. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to serve as a comprehensive resource for researchers in plant biology, cell wall biochemistry, and drug development.

Introduction

The plant cell wall is a complex and dynamic extracellular matrix that provides structural support, dictates cell shape, and mediates interactions with the external environment. Its composition is primarily a network of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses and pectins, along with structural proteins. This compound is a significant monosaccharide component of this matrix, predominantly found in the furanose form (L-arabinofuranose) within various polysaccharides and glycoproteins.[1][2] The presence and arrangement of this compound residues are critical for the physical properties of the cell wall, including porosity, flexibility, and cell-to-cell adhesion.[3] Furthermore, arabinosylated proteins play vital roles in cell signaling and development.[2] Understanding the biosynthesis and function of this compound is therefore paramount for manipulating plant biomass for biofuels, improving crop resilience, and identifying novel targets for herbicides and other agrochemicals.

This compound in Plant Cell Wall Polymers

This compound is a key constituent of several major plant cell wall polymers, where it typically exists as side chains attached to the main polymer backbone. The abundance and linkage of these arabinosyl residues vary between different polymers, plant species, and even tissue types. In dicots, pectins are major components of the primary cell wall, while in grasses (monocots), hemicelluloses like arabinoxylan are more prevalent.[4][5]

Pectins

Pectins are a complex group of acidic polysaccharides. This compound is primarily found in two types of pectic polysaccharides:

-

Rhamnogalacturonan I (RG-I): this compound, along with galactose, forms side chains attached to the rhamnose residues of the repeating disaccharide backbone of RG-I.[1] These arabinan (B1173331) and arabinogalactan (B145846) side chains are crucial for the structure and gelling properties of pectin.

-

Rhamnogalacturonan II (RG-II): A highly conserved and complex pectic domain, RG-II contains this compound in specific linkages within its intricate side chains. RG-II plays a critical role in cell wall structure through the formation of borate-diester cross-links.[3]

Hemicelluloses

In the cell walls of grasses, arabinoxylans are the major hemicellulose.[1] They consist of a linear backbone of β-(1,4)-linked D-xylose residues to which L-arabinofuranose units are attached as side chains. The degree and pattern of arabinosylation affect the solubility, viscosity, and interaction of arabinoxylans with cellulose and lignin.[6]

Glycoproteins

This compound is a key component of several classes of cell wall glycoproteins:

-

Arabinogalactan-Proteins (AGPs): These are highly glycosylated proteins with large arabinogalactan polysaccharide side chains attached to hydroxyproline (B1673980) residues.[3] AGPs are implicated in a wide range of developmental processes, including cell proliferation, differentiation, and signaling.[7]

-

Extensins: These are structural hydroxyproline-rich glycoproteins that form a cross-linked network within the cell wall. Short oligoarabinosides are attached to hydroxyproline residues and are thought to be important for the conformation and function of extensins.[8]

Quantitative Data on this compound in Plant Cell Walls

The amount of this compound varies significantly among different plant species and tissues. The following tables summarize the monosaccharide composition of cell walls from various sources.

| Plant Species | Tissue | Rha (%) | Fuc (%) | Ara (%) | Xyl (%) | Man (%) | Gal (%) | Glc (%) | Uronic Acids (%) | Reference |

| Arabidopsis thaliana | Seedlings | 2.5 | 1.0 | 20.0 | 15.0 | 2.0 | 10.5 | 45.0 | 4.0 | [9] |

| Oryza sativa (Rice) | Seedlings | - | - | 5-10 | - | - | - | - | - | [1][10] |

| Brachypodium distachyon | - | - | - | - | - | - | - | - | - | [5] |

| Saccharum spp. (Sugarcane) | - | - | - | - | - | - | - | - | - | [5] |

Table 1: Monosaccharide Composition of Cell Walls in Model Plant Species. Note: "-" indicates data not specified in the cited source. The composition can vary based on the specific cultivar, growth conditions, and analytical methods used.

| Plant Type | Pectin Content | Hemicellulose Content | Key Arabinose-Containing Polymer |

| Dicotyledonous Plants (Arabidopsis) | High (RG-I, RG-II) | Lower | Pectic Arabinans |

| Monocotyledonous Plants (Grasses) | Low | High | Arabinoxylan |

Table 2: General Comparison of Cell Wall Composition in Dicots and Monocots. [4][5]

Biosynthesis of this compound and its Incorporation into the Cell Wall

The biosynthesis of this compound for the cell wall is a multi-step process involving nucleotide sugar interconversions and the action of specific glycosyltransferases.

De Novo Synthesis of UDP-L-Arabinose

The precursor for this compound incorporation into cell wall polymers is UDP-L-arabinose. The de novo synthesis pathway begins with UDP-glucose and proceeds through the following key steps:

-

UDP-glucose is converted to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase.

-

UDP-GlcA is decarboxylated to form UDP-D-xylose (UDP-Xyl) by UDP-xylose synthase.

-

UDP-Xyl is then epimerized at the C4 position to produce UDP-L-arabinopyranose (UDP-L-Arap) . This crucial step is catalyzed by UDP-D-xylose 4-epimerases (UXEs) .[3] In Arabidopsis, the Golgi-localized MURUS4 (MUR4) is a major UXE.[3]

Cytosolic and Golgi-Localized Pathways

The synthesis of UDP-L-Arap occurs in both the cytosol and the Golgi apparatus, suggesting parallel pathways for providing this essential precursor.

Interconversion to UDP-L-Arabinofuranose

The predominant form of arabinose in cell wall polymers is the furanose ring structure. The pyranose form, UDP-L-Arap, is converted to the furanose form, UDP-L-arabinofuranose (UDP-L-Araf) , by UDP-L-arabinopyranose mutases (UAMs) , also known as REVERSIBLY GLYCOSYLATED POLYPEPTIDEs (RGPs).[1]

Salvage Pathway

In addition to de novo synthesis, plants possess a salvage pathway to recycle free this compound released from the turnover of cell wall polymers. This pathway involves the phosphorylation of this compound by an arabinokinase to form this compound-1-phosphate, which is then converted to UDP-L-Arap by a UDP-sugar pyrophosphorylase .[1]

Arabinosyltransferases

The final step in the incorporation of arabinose into cell wall polymers is catalyzed by a diverse family of arabinosyltransferases (AraTs) . These enzymes transfer L-arabinofuranose residues from UDP-L-Araf to specific acceptor molecules, such as the backbones of pectins, hemicelluloses, and glycoproteins. Different families of glycosyltransferases are responsible for the synthesis of the various arabinose-containing structures. For example, members of the GT47 and GT61 families are involved in arabinan and arabinoxylan synthesis, respectively.[1]

Signaling Pathways and Experimental Workflows

UDP-L-Arabinose Biosynthesis Pathway

Caption: De novo biosynthesis pathway of UDP-L-Arabinose and its incorporation into cell wall polymers.

Experimental Workflow for Cell Wall Monosaccharide Analysis

Caption: A general experimental workflow for the analysis of plant cell wall monosaccharide composition.

Experimental Protocols

Preparation of Alcohol Insoluble Residue (AIR) for Cell Wall Analysis

This protocol describes the isolation of a crude cell wall fraction from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

70% (v/v) Ethanol (B145695)

-

Chloroform:Methanol (1:1, v/v)

-

Mortar and pestle or homogenizer

-

Centrifuge and tubes

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Transfer the powder to a centrifuge tube and add 10 volumes of 70% ethanol. Vortex thoroughly.

-

Incubate at 70°C for 1 hour to inactivate endogenous enzymes.

-

Centrifuge at 10,000 x g for 10 minutes and discard the supernatant.

-

Wash the pellet sequentially with:

-

70% ethanol (twice)

-

Chloroform:Methanol (1:1, v/v) to remove lipids

-

Acetone (twice)

-

-

After the final acetone wash, air-dry the pellet or dry it in a vacuum oven at 40°C. The resulting white/off-white powder is the Alcohol Insoluble Residue (AIR).

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the hydrolysis of cell wall polysaccharides and the derivatization of the resulting monosaccharides for GC-MS analysis.[11]

Materials:

-

AIR sample (1-5 mg)

-

2 M Trifluoroacetic acid (TFA)

-

Myo-inositol (internal standard)

-

Sodium borohydride (B1222165) (NaBH₄) in 1 M Ammonium hydroxide

-

Acetic anhydride (B1165640)

-

Pyridine

-

Dichloromethane (DCM)

-

GC-MS system

Procedure:

-

Hydrolysis:

-

Weigh 1-5 mg of AIR into a screw-cap tube.

-

Add a known amount of myo-inositol as an internal standard.

-

Add 1 ml of 2 M TFA.

-

Incubate at 121°C for 1 hour.

-

Cool the tubes and centrifuge. Transfer the supernatant to a new tube.

-

Evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.

-

-

Reduction:

-

To the dried hydrolysate, add 200 µl of 1 M NH₄OH containing 10 mg/ml NaBH₄.

-

Incubate at room temperature for 1 hour.

-

-

Acetylation:

-

Add 200 µl of acetic anhydride and 20 µl of pyridine.

-

Incubate at 100°C for 30 minutes.

-

Cool the reaction and add 1 ml of DCM and 1 ml of water. Vortex and centrifuge.

-

Collect the lower organic phase containing the alditol acetate (B1210297) derivatives.

-

Wash the organic phase with water twice.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final sample into the GC-MS.

-

Separate the alditol acetates on a suitable capillary column (e.g., DB-225).

-

Identify the monosaccharides based on their retention times and mass spectra compared to standards.

-

Quantify the monosaccharides based on the peak areas relative to the internal standard.

-

UDP-D-xylose 4-epimerase (UXE) Activity Assay

This assay measures the conversion of UDP-D-xylose to UDP-L-arabinose.[12]

Materials:

-

Enzyme extract (e.g., microsomal fraction from plant tissue)

-

UDP-D-xylose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and a defined concentration of UDP-D-xylose.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by boiling for 2 minutes or by adding an equal volume of ethanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate (UDP-D-xylose) and the product (UDP-L-arabinose).

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Conclusion

This compound is an indispensable component of the plant cell wall, contributing significantly to its structural integrity and functional versatility. The intricate pathways of its biosynthesis, interconversion, and incorporation into diverse polymers highlight the complexity of cell wall assembly. A thorough understanding of these processes is crucial for advancing our ability to manipulate plant growth, enhance stress tolerance, and optimize the utilization of plant biomass. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating and vital role of this compound in the plant kingdom. This knowledge will be instrumental in developing innovative solutions in agriculture, biotechnology, and pharmacology.

References

- 1. Metabolism of this compound in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. The Biosynthesis of this compound in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant cell wall integrity maintenance in model plants and crop species-relevant cell wall components and underlying guiding principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Cell Wall Proteomics: A Focus on Monocot Species, Brachypodium distachyon, Saccharum spp. and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [digital.library.adelaide.edu.au]

- 12. medcraveonline.com [medcraveonline.com]

L-Arabinose as a Sole Carbon Source for Microbial Growth Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of L-arabinose as a sole carbon source for microbial growth studies. It covers the fundamental metabolic pathways, transport mechanisms, and regulatory networks in key model organisms. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust microbial growth experiments.

Introduction to this compound Metabolism

This compound, a five-carbon aldose sugar, is a significant component of plant cell wall polysaccharides like hemicellulose and pectin.[1] While less commonly utilized by microbes than glucose, its metabolic pathway is a classic model system for studying gene regulation, particularly in Escherichia coli. The ability of various microorganisms to utilize this compound as a sole carbon source makes it a valuable tool in metabolic research, synthetic biology, and industrial fermentation.

Microbial Utilization of this compound

Escherichia coli: A Model System

E. coli possesses a well-characterized system for the transport and metabolism of this compound, encoded by the ara operon.

Transport: this compound is transported into the cell by two distinct systems:

-

High-affinity ABC transporter (AraFGH): This system consists of a periplasmic binding protein (AraF), a transmembrane protein (AraH), and an ATP-binding component (AraG).[1][2]

-

Low-affinity H+ symporter (AraE): This transporter has a lower affinity for this compound.[1][3]

Metabolism: Intracellular this compound is converted to D-xylulose-5-phosphate in three enzymatic steps, which then enters the pentose (B10789219) phosphate (B84403) pathway.[2] The enzymes are encoded by the araBAD operon:

-

This compound isomerase (AraA): Converts this compound to L-ribulose.[4]

-

L-ribulokinase (AraB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (AraD): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[5]

Regulation: The expression of the ara operon is tightly controlled by the regulatory protein AraC and catabolite repression.[6][7]

-

In the absence of this compound: The AraC protein acts as a repressor by forming a DNA loop, which blocks transcription of the araBAD genes.[8]

-

In the presence of this compound: this compound binds to AraC, causing a conformational change that converts AraC into an activator. This, along with the binding of the CAP-cAMP complex (in the absence of glucose), promotes the transcription of the ara operon.[8][9]

Saccharomyces cerevisiae: An Engineered Approach

Wild-type Saccharomyces cerevisiae, a key industrial microorganism, cannot naturally ferment this compound.[10] However, metabolic engineering has enabled its utilization by introducing heterologous pathways, typically from bacteria.[11][12] A common strategy involves expressing the genes for this compound isomerase (from bacteria), L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase to channel this compound into the pentose phosphate pathway.[11] Enhancing transport, for instance by overexpressing the galactose permease (GAL2), can further improve this compound consumption.[13]

Other Microorganisms

Several other bacterial species can utilize this compound as a sole carbon source, with varying efficiencies and regulatory mechanisms.

-

Bacillus subtilis : Studies have shown that B. subtilis can grow on this compound, and its utilization can significantly promote growth and sporulation compared to glucose.[14][15]

-

Salmonella Typhimurium : This bacterium can use this compound, and its metabolism has been shown to influence biofilm formation.[16][17]

-

Vibrio parahaemolyticus : This marine bacterium can grow on this compound as the sole carbon source, although it may negatively affect its growth rate and biofilm formation compared to other carbon sources.[18]

Quantitative Growth Data

The following tables summarize key quantitative data from studies on microbial growth with this compound as the sole or a significant carbon source.

| Microorganism | Strain | Growth Condition | Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/g arabinose) | Substrate Consumption Rate (g/L/h) | Reference |

| Escherichia coli | O157:H7 (Sakai) | Minimal M9 medium, 18°C | Not specified | Not specified | Not specified | [1] |

| Saccharomyces cerevisiae | Engineered Strain | Anaerobic, this compound sole carbon source | Not specified | 0.43 g ethanol/g arabinose (yield) | 0.70 g/h/g (dry weight) | [10] |

| Bacillus subtilis | NCD-2 | M9 medium, 30°C | Not specified | 2.04 times higher cell concentration than on glucose | Not specified | [15] |

| Microorganism | Strain | Biofilm Condition | This compound Concentration | Observation | Reference |

| Salmonella Typhimurium | ATCC 14028 | M9 minimal media | 5 mM vs 40 mM | Altered biofilm formation | [16] |

| Vibrio parahaemolyticus | Wild Type | M broth | 0.10% and 1.00% | Inhibition of biofilm formation | [18] |

| Escherichia coli | Not specified | Luria-Bertani | 0.5% (w/w) | Increased biofilm mass in the presence of levofloxacin | [19] |

Experimental Protocols

Preparation of Minimal Medium with this compound

This protocol describes the preparation of a standard M9 minimal medium with this compound as the sole carbon source.

Materials:

-

5x M9 salts solution (sterile)

-

2 M MgSO₄ solution (sterile)

-

1 M CaCl₂ solution (sterile)

-

20% (w/v) this compound solution (sterile, filter-sterilized)

-

Sterile deionized water

Procedure:

-

To prepare 1 L of 1x M9 minimal medium, aseptically combine the following:

-

200 mL of 5x M9 salts

-

2 mL of 2 M MgSO₄

-

0.1 mL of 1 M CaCl₂

-

10 mL of 20% this compound (for a final concentration of 0.2%)

-

787.9 mL of sterile deionized water

-

-

Mix the components thoroughly. The medium is now ready for inoculation.

Microbial Growth Curve Measurement

This protocol outlines the procedure for determining a microbial growth curve using spectrophotometry.[20][21][22]

Materials:

-

Prepared minimal medium with this compound

-

Actively growing microbial culture (starter culture)

-

Sterile culture flasks or tubes

-

Incubator with shaking capabilities

-

Spectrophotometer

-

Sterile pipettes and cuvettes

Procedure:

-

Inoculum Preparation:

-

Inoculate a small volume (e.g., 5-10 mL) of the minimal medium with a single colony of the desired microorganism.

-

Incubate overnight under appropriate temperature and shaking conditions to obtain an actively growing starter culture.[20]

-

-

Inoculation:

-

Measure the optical density (OD) of the overnight culture at 600 nm (OD₆₀₀).

-

Inoculate a larger volume of fresh minimal medium with the starter culture to a starting OD₆₀₀ of approximately 0.05-0.1.

-

-

Incubation and Monitoring:

-

Incubate the culture under the desired experimental conditions (e.g., 37°C with shaking at 200 rpm).

-

At regular time intervals (e.g., every 30-60 minutes), aseptically withdraw a sample of the culture.[21]

-

Measure the OD₆₀₀ of the sample using the spectrophotometer. Use the sterile minimal medium as a blank.

-

-

Data Analysis:

-

Continue taking measurements until the OD₆₀₀ values plateau or begin to decrease (stationary and decline phases).

-

Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate the bacterial growth curve.[23][24]

-

The growth curve will typically display four phases: lag, exponential (log), stationary, and decline.[22]

-

Signaling Pathways and Experimental Workflows

Regulation of the this compound Operon in E. coli

The following diagram illustrates the dual regulatory role of the AraC protein on the araBAD operon in the absence and presence of this compound.

Caption: Regulation of the E. coli this compound operon by AraC.

This compound Metabolic Pathway in E. coli

This diagram shows the enzymatic conversion of this compound to an intermediate of the pentose phosphate pathway.

References

- 1. The role of this compound metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. journals.asm.org [journals.asm.org]

- 4. scribd.com [scribd.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. This compound operon - Wikipedia [en.wikipedia.org]

- 7. AraC protein, regulation of the this compound operon in Escherichia coli, and the light switch mechanism of AraC action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 11. Engineering of Saccharomyces cerevisiae for Efficient Anaerobic Alcoholic Fermentation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Improving this compound utilization of pentose fermenting Saccharomyces cerevisiae cells by heterologous expression of this compound transporting sugar transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Transport and Metabolism in Salmonella Influences Biofilm Formation [frontiersin.org]

- 17. This compound Transport and Metabolism in Salmonella Influences Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound affects the growth, biofilm formation, motility, c-di-GMP metabolism, and global gene expression of Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. m.youtube.com [m.youtube.com]

- 24. iitg.ac.in [iitg.ac.in]

L-Arabinose in Hemicellulose: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arabinose, a five-carbon aldose sugar, is a significant component of the complex heteropolysaccharide, hemicellulose, found in the cell walls of plants.[1] Unlike the more common D-sugars, this compound exists in nature as the L-enantiomer and plays a crucial role in the structural integrity of plant tissues.[2] In hemicellulose, this compound is often found as a substituent on the β-(1→4)-linked D-xylopyranosyl backbone of arabinoxylans or as a component of other complex polysaccharides like arabinogalactans.[3][4] The abundance and structural arrangement of this compound in hemicellulose vary significantly across different plant species and tissue types, influencing the physicochemical properties of the biomass.[5]

For professionals in drug development and research, this compound is of particular interest due to its biological activities. Notably, it has been shown to selectively inhibit the intestinal enzyme sucrase, which can help in managing postprandial glucose levels.[6][7] This property has led to its exploration as a functional food ingredient and a potential therapeutic agent.[6][8] A thorough understanding of its natural sources, abundance, and the methods for its extraction and quantification is therefore essential for harnessing its full potential.

This technical guide provides an in-depth overview of the natural sources and abundance of this compound in hemicellulose, detailed experimental protocols for its analysis, and visualizations of relevant pathways and workflows.

Natural Sources and Abundance of this compound in Hemicellulose

This compound is widely distributed throughout the plant kingdom, primarily within the hemicellulose fraction of lignocellulosic biomass. Its content can vary significantly depending on the plant source, species, and even the specific part of the plant. Cereal grains, agricultural residues, and certain types of wood are particularly rich sources.

Arabinoxylans are the predominant form of hemicellulose in the endosperm and bran of most cereals, consisting of a linear backbone of β-(1→4)-linked D-xylose residues to which α-L-arabinofuranosyl units are attached as side chains.[3][4] The degree of arabinose substitution, often expressed as the arabinose-to-xylose (A/X) ratio, is a key structural feature that influences the properties and potential applications of the arabinoxylan.[5]

Pectin, another complex polysaccharide found in plant cell walls, especially in sugar beet pulp and citrus peels, also contains a significant amount of this compound.[9][10] In softwoods, the primary hemicellulose is galactoglucomannan, but they also contain arabino-4-O-methylglucuronoxylans.[6][11] Hardwoods, on the other hand, are rich in glucuronoxylan with a lower degree of arabinose substitution compared to the arabinoxylans found in cereals.[11][12]

The following table summarizes the this compound content in the hemicellulose of various plant sources, providing a comparative overview for researchers.

| Plant Source | Material Type | Hemicellulose Component | This compound (% of Hemicellulose) | Arabinose/Xylose (A/X) Ratio | Reference(s) |

| Cereals & Grasses | |||||

| Corn Stover | Whole Stover | Arabinoxylan | ~9.0% (of total hemicellulose) | - | [13] |

| Husks | Arabinoxylan | Higher than other fractions | - | [14] | |

| Wheat Bran | Bran | Arabinoxylan | 10.6% (of dry weight) | 0.33 - 1.0 | [1][15] |

| Rye Bran | Bran | Arabinoxylan | 36.53% (of Arabinoxylan) | 0.46 - 0.60 | [5] |

| Barley | Grain | Arabinoxylan | - | 0.23 - 0.58 | [5] |

| Sorghum | Grain | Arabinoxylan | - | ~1.0 | [5] |

| Rice | Bran | Arabinoxylan | - | ~1.0 | [5] |

| Sugarcane | Bagasse | Arabinoxylan | 1.3% (of dry weight) | - | [1] |

| Leaves & Tops | Arabinoxylan | - | - | [16] | |

| Agro-Industrial By-products | |||||

| Sugar Beet Pulp | Pulp | Pectin & Arabinan | 18.0% (of dry weight) | - | [1][10] |

| Corn Fiber | Fiber | Arabinoxylan | 12.0% (of dry weight) | - | [1] |

| Brewer's Spent Grain | Grain | Arabinoxylan | 8.7% (of dry weight) | ~0.51 | [1][17] |

| Wood | |||||

| Softwood (general) | Wood | Arabinoglucuronoxylan | Present in minor quantities | - | [6][11] |

| Hardwood (general) | Wood | Glucuronoxylan | Lower than cereals | - | [11][12] |

Experimental Protocols